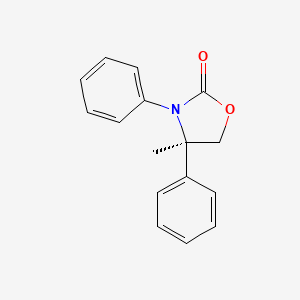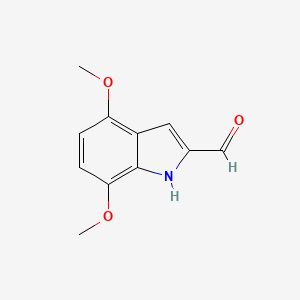
4,7-Dimethoxy-1H-indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethoxy-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to achieve a good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: 4,7-Dimethoxy-1H-indole-2-carboxylic acid.
Reduction: 4,7-Dimethoxy-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,7-Dimethoxy-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7-Dimethoxy-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The indole ring system can interact with multiple receptors and enzymes, leading to its biological effects. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase, which is involved in diabetic complications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Methoxy-1H-indole-2,3-dione
- 7-Methoxy-1H-indole-3-carbaldehyde
- 4,5-Dichloro-1H-indole-2,3-dione
- Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
- 6-Methoxy-1H-indole-2-carbaldehyde
Uniqueness
4,7-Dimethoxy-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 4 and 7 positions can enhance its stability and modify its interaction with biological targets .
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
4,7-dimethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-14-9-3-4-10(15-2)11-8(9)5-7(6-13)12-11/h3-6,12H,1-2H3 |
InChI-Schlüssel |
PXARYZMLODTGOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


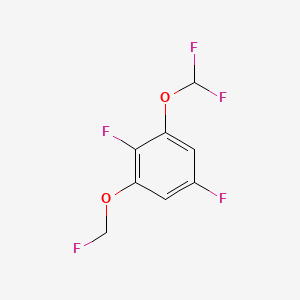


![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)

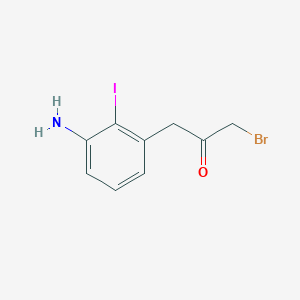
![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)
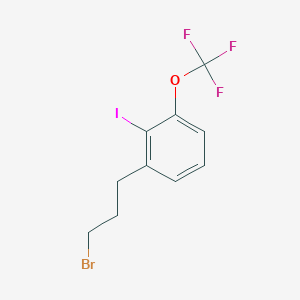



![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)

